4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is an emerging target for cancer therapy due to its overexpression in various types of cancer and its role in promoting tumor growth and metastasis.
科学的研究の応用
Synthesis of Novel Compounds
The compound has served as a precursor or intermediate in the synthesis of various heterocyclic derivatives. For instance, Darwish, Kheder, and Farag (2010) described the synthesis of pyridine, pyridazine, and thiadiazole derivatives incorporating a pyridine-2-ylcarboxamido moiety, showcasing moderate antimicrobial activity (E. Darwish, N. A. Kheder, & A. Farag, 2010). Similarly, research by Farag, Kheder, and Mabkhot (2009) highlighted the synthesis of new pyrazole, thiophene, thiazole, and thiadiazole derivatives, further emphasizing the antimicrobial potential of these compounds (A. Farag, N. A. Kheder, & Y. Mabkhot, 2009).
Antimicrobial Evaluation
The synthesized derivatives from this compound have been evaluated for their antimicrobial properties. The work of Hafiz, Ramiz, and Sarhan (2011) prepared new dihydropyridines, dihydropyridazines, and thiourea derivatives, contributing to the diversity of compounds available for biological activity assessments (I. S. A. Hafiz, M. Ramiz, & Ahmed A. Sarhan, 2011).
Exploration of Biological Activities
Beyond antimicrobial applications, the research extends into the examination of anticancer, antioxidant, and anticonvulsant activities. Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, demonstrating potential antioxidant activity through in-vitro evaluations and molecular docking studies (Mehvish Mehvish & Arvind Kumar, 2022). Kamiński et al. (2015) focused on synthesizing new hybrid anticonvulsant agents, showcasing broad spectra of activity in various seizure models and emphasizing the compound's utility in developing new therapeutic agents (K. Kamiński et al., 2015).
特性
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(19-15-6-1-2-10-18-15)7-3-11-21-17(23)9-8-13(20-21)14-5-4-12-24-14/h1-2,4-6,8-10,12H,3,7,11H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIKHUIZHNKCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。